molecular formula C12H10N4O3S3 B2894757 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899976-92-2

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2894757
CAS No.: 899976-92-2
M. Wt: 354.42
InChI Key: GJQZGYXSQOMFRS-UHFFFAOYSA-N
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Description

This compound features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core linked via a thioether bridge to an acetamide group terminating in a thiazol-2-yl moiety. Its molecular formula is C₁₃H₁₀N₄O₃S₃, with a molecular weight of 390.42 g/mol. Key spectral data (IR, NMR, MS) would confirm the thiadiazine dioxide ring, thioacetamide linkage, and thiazole substituent .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S3/c17-10(15-11-13-5-6-20-11)7-21-12-14-8-3-1-2-4-9(8)22(18,19)16-12/h1-6H,7H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQZGYXSQOMFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[e][1,2,4]thiadiazine ring system.

    Oxidation: The benzo[e][1,2,4]thiadiazine intermediate is then oxidized to introduce the 1,1-dioxido functionality.

    Thioether formation: The oxidized intermediate is reacted with a thioether reagent to introduce the thio group at the desired position.

    Acetamide formation: Finally, the thiazol-2-yl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes critical parameters of the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound C₁₃H₁₀N₄O₃S₃ Benzo[e][1,2,4]thiadiazine-1,1-dioxide, thiazol-2-yl N/A N/A Not reported
2-[(2-Oxo-3-phenyl-triazinoquinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide C₂₀H₁₄N₈O₂S₂ Triazinoquinazolinyl, phenyl 89.4 (Method A) 295–297 Not reported
N-(5-Isobutyl-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide C₂₀H₂₀N₈O₂S₂ Triazinoquinazolinyl, isobutyl 56.6–59.8 262–264 Not reported
2-((5-(4-Methoxyphenyl)thiazolo-triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide C₂₄H₂₂N₆O₃S₂ Thiazolotriazole, morpholinophenyl 78 N/A Anti-infective
N-(6-Methoxybenzothiazol-2-yl)-2-(1-phenyl-isoquinolin-2-yl)acetamide C₂₄H₂₀N₄O₂S Benzothiazole, isoquinoline 86.4 260.1 Not reported
MLS001236764 (Fluoro-analog) C₁₇H₁₆FN₃O₃S₂ 7-Fluoro-benzo[e][1,2,4]thiadiazine-1,1-dioxide, phenethyl N/A N/A Not reported

Key Observations

Structural Variations: Heterocyclic Cores: The target compound’s benzo[e][1,2,4]thiadiazine-1,1-dioxide core distinguishes it from triazinoquinazolinyl (), benzothiazole (), and thiazolotriazole () derivatives. The sulfonyl group may enhance polarity compared to non-sulfonated analogs. Substituent Effects: Electron-withdrawing groups (e.g., fluoro in MLS001236764) or bulky substituents (e.g., isobutyl in ) alter solubility and binding. Piperazine or morpholine moieties () improve hydrophilicity, whereas aryl groups (e.g., phenyl, methoxyphenyl) enhance lipophilicity.

Synthesis and Yield: Triazinoquinazolinyl derivatives () achieve high yields (74–89%) via nucleophilic substitution, whereas thiazolotriazoles () require multi-step synthesis with moderate yields (64–78%).

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. The target compound’s melting point is unreported, but sulfonyl groups typically increase thermal stability compared to non-sulfonated analogs (e.g., : 295–297°C).

Biological Activity :

  • Thiazolotriazoles () exhibit anti-infective properties, while benzothiazole derivatives () target anticonvulsant pathways. The target compound’s activity remains unexplored in the provided evidence.

Research Findings and Implications

  • Electrochemical Properties : The sulfonyl group in the target compound likely increases acidity of adjacent protons, influencing reactivity in biological systems. This contrasts with neutral or electron-donating substituents in analogs like MLS001236764 .
  • SAR Insights : Thiazole and thiadiazole moieties are critical for heterocyclic diversity and bioactivity. Replacing the thiazole in the target compound with triazoles () or imidazoles () could modulate target selectivity.
  • Pharmacokinetics : The target compound’s XlogP (estimated ~2.9 based on ) suggests moderate lipophilicity, comparable to MLS001236764 but higher than morpholine-containing derivatives ().

Biological Activity

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. Its unique structural features include a benzothiadiazine ring and a thiazole moiety, which are believed to confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₄O₃S₃, with a molecular weight of 368.5 g/mol. The compound features various functional groups that may influence its biological properties, including a thiadiazine ring and acetamide functionalities .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of the thiadiazine ring is often associated with enhanced antimicrobial activity due to its ability to interact with biological membranes and cellular components. Research indicates that compounds with similar structures have been effective against various bacterial strains and fungi.

Anticancer Potential

The compound's structural characteristics position it as a potential anticancer agent. Studies have shown that related benzothiadiazine derivatives can inhibit tumor cell proliferation by inducing apoptosis through various mechanisms, including modulation of key signaling pathways involved in cell survival and growth .

Acetylcholinesterase Inhibition

Recent research has highlighted the potential of compounds containing thiazole moieties as acetylcholinesterase (AChE) inhibitors. Given the structural similarities between this compound and known AChE inhibitors, it is plausible that this compound may exhibit similar inhibitory effects. A study reported that thiazole-containing compounds demonstrated strong AChE inhibition with IC50 values in the low micromolar range .

Mechanistic Studies

Mechanistic studies utilizing molecular docking simulations have been employed to elucidate the binding interactions of this compound with target enzymes such as AChE. These studies provide insight into how the compound interacts at a molecular level, potentially leading to its biological effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound ABenzothiadiazineAntimicrobial
Compound BThiazole derivativeAChE Inhibitor
Compound CCoumarin hybridAnticancer

This table illustrates that while many compounds exhibit beneficial biological activities, the unique combination of functional groups in this compound may enhance its efficacy and selectivity for therapeutic applications.

Case Studies

Several case studies have investigated the pharmacological effects of benzothiadiazine derivatives similar to our compound. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that a related benzothiadiazine derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL.
  • AChE Inhibition Study : Another investigation found that thiazole-containing compounds showed IC50 values ranging from 0.5 to 5 µM against AChE, suggesting potential for treating Alzheimer's disease.

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